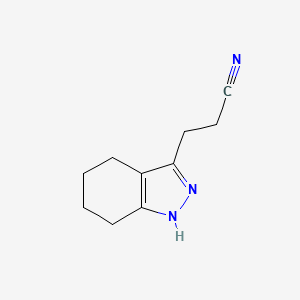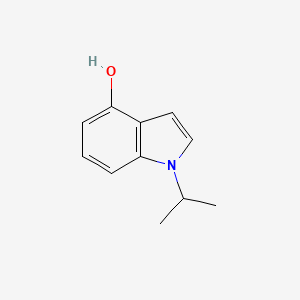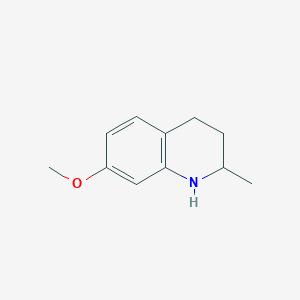![molecular formula C12H15N B11912370 4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11912370.png)
4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is an organic compound with the molecular formula C12H15N It is a derivative of cyclopenta[b]indole and is characterized by its hexahydro structure, which means it contains six hydrogen atoms added to the cyclopenta[b]indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole involves the reaction of N-methanesulfonyl-1-iodo-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole in dimethylformamide (DMF) at temperatures ranging from 180 to 200°C . Another approach includes the dehydroiodination reaction in the presence of an ortho-methyl substituent, which proceeds in piperidine at 110°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions, particularly halogenation, can be performed using reagents like iodine and bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, phosphoric acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Iodine, bromine, piperidine.
Major Products Formed
Oxidation: Formation of hydroxy derivatives.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated as a component in organic photovoltaic devices (solar cells) and light-emitting diodes (OLEDs).
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in organic photovoltaic devices, it may function as an electron donor or acceptor, facilitating charge transfer processes .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,3a,4,8b-Hexahydro-4-(4-methylphenyl)-cyclopenta[b]indole .
- 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole .
Uniqueness
4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is unique due to its specific methyl substitution, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-methyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole |
InChI |
InChI=1S/C12H15N/c1-13-11-7-3-2-5-9(11)10-6-4-8-12(10)13/h2-3,5,7,10,12H,4,6,8H2,1H3 |
InChI Key |
KXXCHROCMHZMKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCC2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B11912296.png)

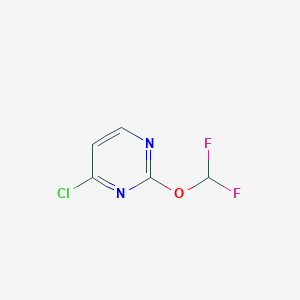
![3-Cyclopropylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11912311.png)

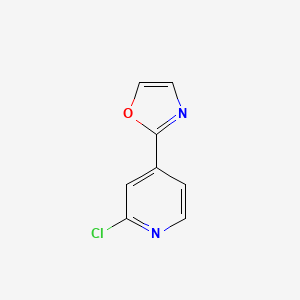
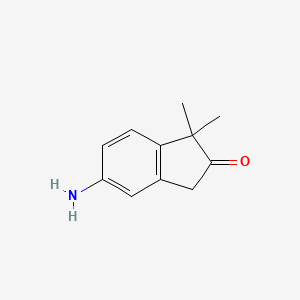

![2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11912339.png)

